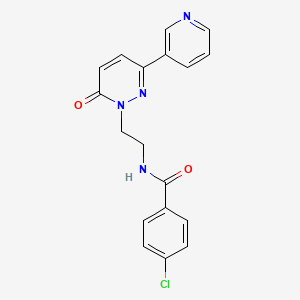

4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

4-chloro-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2/c19-15-5-3-13(4-6-15)18(25)21-10-11-23-17(24)8-7-16(22-23)14-2-1-9-20-12-14/h1-9,12H,10-11H2,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASJIOABWVPHPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazine core, which is known for its pharmacological significance. The synthesis typically involves several steps:

- Formation of the Pyridazinone Ring : This is achieved through cyclization reactions involving hydrazine derivatives and diketones.

- Pyridine Ring Introduction : Coupling reactions, such as Suzuki or Heck reactions, are employed to introduce the pyridine moiety.

- Sulfonamide Formation : The final step involves the reaction with chlorobenzenesulfonyl chloride to form the sulfonamide linkage .

Antimicrobial Properties

Recent studies have shown that derivatives of this compound exhibit notable activity against various pathogens. For instance, compounds with similar structures have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. In one study, certain derivatives demonstrated IC50 values ranging from 1.35 to 2.18 μM, indicating significant potency against the bacteria .

Enzyme Inhibition

The compound has been identified as a potential inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. AChE inhibitors are crucial in increasing acetylcholine levels in the brain, which may help alleviate symptoms of cognitive decline.

Cytotoxicity Studies

Evaluations of cytotoxicity on human embryonic kidney (HEK-293) cells revealed that many derivatives were non-toxic at effective concentrations, suggesting a favorable safety profile for further development .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical in optimizing the biological activity of this compound. Modifications to the pyridazine and benzamide portions can significantly affect potency and selectivity against target enzymes or pathogens.

Scientific Research Applications

Antimicrobial Applications

4-chloro-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzamide exhibits potential antimicrobial properties similar to other sulfonamides. The mechanism of action is believed to involve inhibition of bacterial folic acid synthesis, which is crucial for bacterial growth and reproduction. This compound's structural similarity to established antimicrobial agents positions it as a promising candidate for further development.

Anticancer Activity

Recent studies have indicated that this compound may induce apoptosis in cancer cells. The proposed mechanism involves interference with cell division processes and targeting specific kinases associated with tumor growth. Research has shown that derivatives of pyridazinone compounds often exhibit significant antiproliferative effects against various cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to those of established sulfonamide antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.

Study 2: Anticancer Properties

In vitro experiments demonstrated that the compound significantly inhibited the proliferation of human breast cancer cells (MCF-7). The results indicated that treatment with varying concentrations of the compound led to increased rates of apoptosis, as evidenced by flow cytometry analysis. Further investigations into the signaling pathways revealed that the compound affects the expression of key proteins involved in cell cycle regulation .

Comparative Data Table

| Application Area | Compound | Mechanism of Action | Efficacy |

|---|---|---|---|

| Antimicrobial | This compound | Inhibition of folic acid synthesis | MIC comparable to sulfonamides |

| Anticancer | This compound | Induction of apoptosis in cancer cells | Significant antiproliferative effects |

Comparison with Similar Compounds

Core Structural Variations

*Calculated using PubChem formula (C₁₉H₁₆ClN₅O₂).

†Reported in and .

‡From BLD Pharm Ltd. data .

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The nitro group in compound 15 () increases polarity and melting point (238–239°C) compared to methoxy-substituted analogs (e.g., compound 11 , 214–215°C) .

- Linker Flexibility: The ethyl linker in the target compound may confer greater conformational flexibility compared to rigid acetohydrazide derivatives (e.g., 15 , 10 ), which could influence receptor binding kinetics.

Q & A

Basic Research Question: What are the established synthetic routes and crystallographic characterization methods for this compound?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution and amidation. A representative method involves reacting 1,2-aminoethylpiperidine with 4-chlorobenzoyl chloride in the presence of triethylamine to form the benzamide derivative. The product is purified via recrystallization from ethyl methyl ketone, yielding colorless block crystals .

Crystallographic characterization is performed using single-crystal X-ray diffraction (MoKα radiation, λ = 0.71073 Å). Key parameters include:

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic (space group P21/n) |

| Unit cell dimensions | a = 14.9115 Å, b = 6.6899 Å, c = 15.6215 Å, β = 102.956° |

| Volume | 1518.67 ų |

| Hydrogen bonding | O-H⋯N, O-H⋯O, C-H⋯O interactions |

Refinement involves full-matrix least-squares optimization, with hydrogen atoms located via difference Fourier maps and constrained using isotropic displacement parameters .

Advanced Research Question: How does the hydrogen-bonding network influence molecular packing and stability?

Methodological Answer:

The crystal structure reveals a double-stranded chain along the [010] direction, stabilized by O-H⋯N (2.85 Å), O-H⋯O (2.76 Å), and C-H⋯O (3.32 Å) hydrogen bonds involving water molecules . These interactions contribute to lattice stability and can be analyzed via Hirshfeld surface calculations to quantify intermolecular contacts. Disruption of this network (e.g., by dehydration) may alter solubility or thermal stability, necessitating controlled humidity during storage.

Advanced Research Question: How can researchers resolve contradictions in reported pharmacological activities of structurally similar benzamide derivatives?

Methodological Answer:

Contradictions often arise from differences in substituent effects or target selectivity. For example:

- SSR126768A (a related benzamide) acts as a potent oxytocin receptor antagonist (Ki = 0.44 nM) but shows negligible affinity for vasopressin receptors .

- GSK-3787 (4-chloro-N-[2-[[5-(trifluoromethyl)-2-pyridyl]sulfonyl]ethyl]benzamide) selectively inhibits PPARδ with irreversible binding .

To address discrepancies:

Perform competitive binding assays to confirm target specificity.

Use molecular docking to map interactions (e.g., trifluoromethyl groups enhance hydrophobic binding in PPARδ ).

Validate functional activity via calcium flux assays or prostaglandin release studies in cell models .

Basic Research Question: What analytical techniques are critical for assessing purity and structural fidelity?

Methodological Answer:

- XRD : Confirm crystal phase purity and unit cell consistency with reported data (e.g., Rint < 0.036 ).

- NMR : Verify absence of byproducts (e.g., residual triethylamine hydrochloride from synthesis ).

- HPLC-MS : Quantify impurities (e.g., Rebamipide Impurity 4, a related degradation product ).

- Thermogravimetric Analysis (TGA) : Monitor dehydration events (water loss at ~100°C ).

Advanced Research Question: How can conformational analysis guide drug design for this scaffold?

Methodological Answer:

The piperidine ring adopts a chair conformation with puckering parameters q₂ = 0.6994 Å and φ₂ = 88.60°, minimizing steric strain . Modifications to the pyridazinone or ethyl linker can perturb this conformation:

- Computational modeling (e.g., DFT optimization) predicts energy barriers for ring flipping.

- SAR studies on analogues (e.g., 4-chloro-N-(2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide) show that planar substituents enhance π-π stacking with aromatic residues in receptor binding pockets .

Advanced Research Question: What strategies optimize synthetic yield while minimizing byproducts?

Methodological Answer:

- Stepwise temperature control : Maintain ≤0°C during acyl chloride addition to prevent hydrolysis .

- Solvent selection : Ethyl methyl ketone improves recrystallization efficiency vs. polar aprotic solvents.

- Catalyst screening : Replace triethylamine with DMAP (4-dimethylaminopyridine) to accelerate amidation.

- Scale-up considerations : Use continuous flow reactors for mixing-sensitive steps (e.g., coupling reactions ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.